

Spectroscopic and Synthetic Profile of 2-Methylpyrimidine-4-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylpyrimidine-4-carbaldehyde

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This technical guide provides a detailed overview of the spectroscopic properties and a key synthetic route for **2-Methylpyrimidine-4-carbaldehyde** (CAS No. 1004-17-7), a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a comprehensive resource, presenting available data in a structured format and outlining experimental methodologies.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Methylpyrimidine-4-carbaldehyde**. It is important to note that while this compound is commercially available, comprehensive, officially published spectroscopic data sets are not readily available in peer-reviewed literature. The data presented here is a composite of information from chemical supplier databases and predicted values, and should be considered as a reference guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	¹³ C NMR
Predicted Chemical Shift (δ) ppm	Predicted Chemical Shift (δ) ppm
~10.1 (s, 1H, -CHO)	~193.0 (C=O)
~8.9 (d, 1H, pyrimidine H6)	~168.0 (C2)
~7.7 (d, 1H, pyrimidine H5)	~158.0 (C4)
~2.8 (s, 3H, -CH ₃)	~152.0 (C6)
Solvent and instrument parameters not specified in available data.	Solvent and instrument parameters not specified in available data.
Note: Predicted values are based on computational models and may differ from experimental results.	Note: Predicted values are based on computational models and may differ from experimental results.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2950-2850	C-H stretch (methyl)
~2850-2750	C-H stretch (aldehyde)
~1710-1690	C=O stretch (aldehyde)
~1600-1450	C=N, C=C stretch (pyrimidine ring)
~1450-1350	C-H bend (methyl)

Mass Spectrometry (MS)

Technique	Observed m/z	Assignment
Not Specified	122.12 (exact mass)	[M] ⁺

Experimental Protocols

A common synthetic route to **2-Methylpyrimidine-4-carbaldehyde** involves the hydrolysis of its acetal precursor, 4-(dimethoxymethyl)-2-methylpyrimidine.

Synthesis of 2-Methylpyrimidine-4-carbaldehyde from 4-(Dimethoxymethyl)-2-methylpyrimidine

This protocol outlines the acid-catalyzed hydrolysis of 4-(dimethoxymethyl)-2-methylpyrimidine.

Materials:

- 4-(Dimethoxymethyl)-2-methylpyrimidine
- Hydrobromic acid (48% aqueous solution)
- Water
- Diethyl ether
- Saturated aqueous sodium carbonate solution
- Ethyl acetate
- Magnesium sulfate (anhydrous)

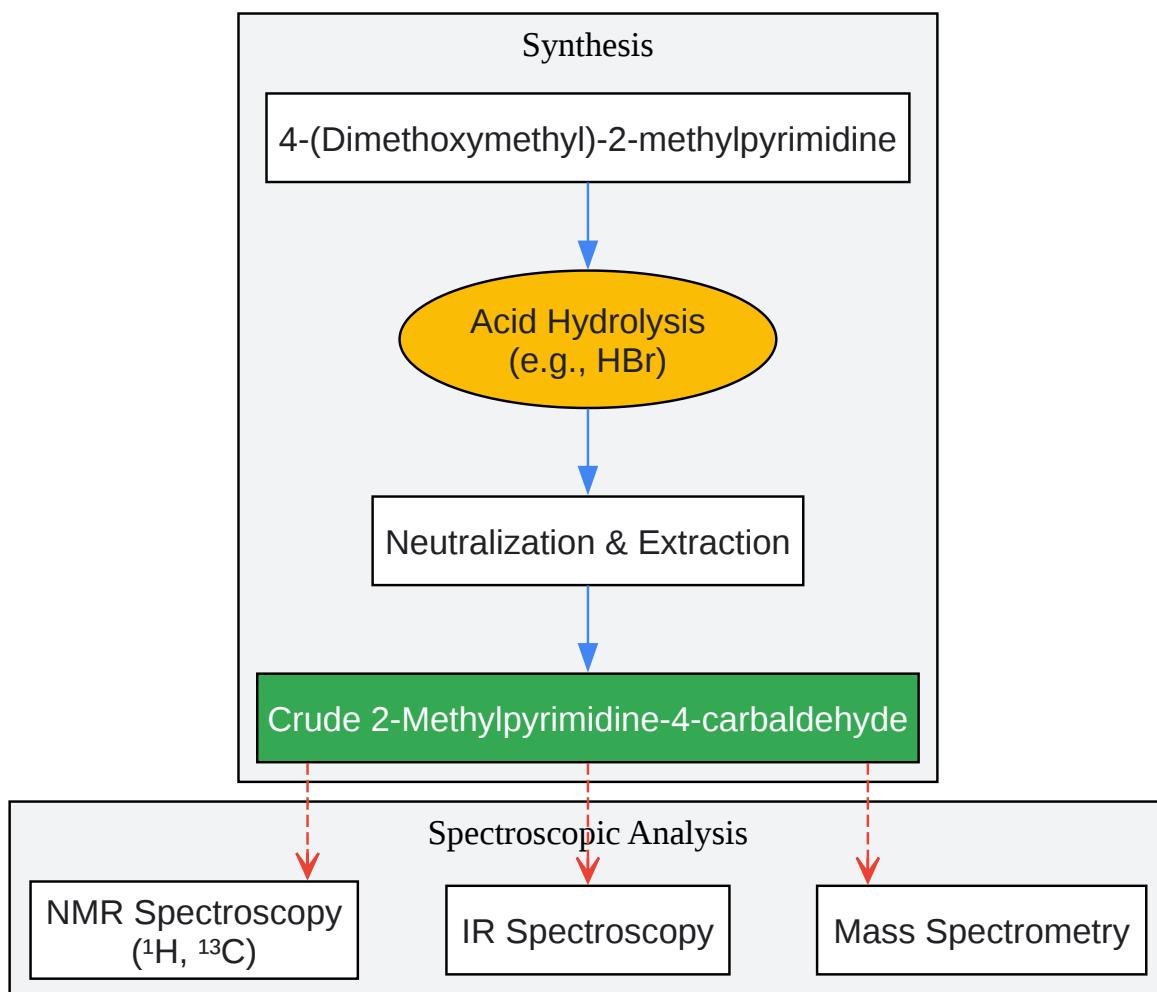
Procedure:

- To a solution of hydrobromic acid (48% in water), add 4-(dimethoxymethyl)-2-methylpyrimidine.
- Stir the reaction mixture at room temperature for approximately 2 hours.
- Dilute the reaction mixture with water and wash with diethyl ether twice to remove any unreacted starting material.
- Carefully neutralize the aqueous layer with a saturated solution of sodium carbonate until the pH is neutral.
- Extract the aqueous layer with ethyl acetate twice.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.

- The resulting solution contains the crude **2-Methylpyrimidine-4-carbaldehyde**, which can be further purified by column chromatography or used directly in subsequent reactions.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of **2-Methylpyrimidine-4-carbaldehyde**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2-Methylpyrimidine-4-carbaldehyde**.

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